molecular formula C19H21N3OS B4572030 4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4572030
M. Wt: 339.5 g/mol
InChI Key: SMFXJLYFZLRLBK-UHFFFAOYSA-N
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Description

4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with 2-(4-propoxyphenyl)ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and propoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl or propoxy derivatives.

Scientific Research Applications

4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its heterocyclic structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The triazole ring can interact with metal ions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-[2-(4-methoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-phenyl-5-[2-(4-ethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. The specific substitution pattern on the triazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-phenyl-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-14-23-17-11-8-15(9-12-17)10-13-18-20-21-19(24)22(18)16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFXJLYFZLRLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
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4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-phenyl-5-[2-(4-propoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

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